
Butacaine
Overview
Description
Butacaine (CAS 149-16-6) is an ester-type local anesthetic with the chemical formula C₁₈H₃₀N₂O₂ and a molecular weight of 306.4430. Structurally, it consists of a dibutylaminopropyl group esterified to 4-aminobenzoic acid (Figure 1) . It is also known by synonyms such as Butelline and Butyn.
Preparation Methods
The synthesis of butacaine involves several steps. Initially, metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol. This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester. Finally, the reduction of the nitro group completes the synthesis of this compound .
Chemical Reactions Analysis
Butacaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the degradation kinetics of this compound sulfate by sodium chlorobenzenesulfonamide in the presence of perchloric acid at 303 K follows first-order kinetics . Common reagents used in these reactions include sodium chlorobenzenesulfonamide and perchloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medical Applications
-
Local Anesthesia :
- Butacaine is primarily used for local anesthesia in various surgical procedures. Its effectiveness in providing localized pain relief makes it suitable for minor surgeries and dental procedures.
-
Research on Mitochondrial Function :
- A study investigated the effects of this compound on adenine nucleotide binding and translocation in rat liver mitochondria. The findings suggested that this compound inhibits adenine nucleotide translocation across the mitochondrial inner membrane, indicating potential implications for mitochondrial function and energy metabolism .
- Chemotherapeutic Research :
Toxicological Considerations
This compound's safety profile must be carefully considered due to its potential toxic effects. It has been associated with adverse reactions such as methemoglobinemia when combined with certain drugs like abemaciclib and acetaminophen . Toxicological data indicate that this compound can cause flaccid paralysis and respiratory stimulation at high doses, necessitating caution in its use .
Case Study 1: Local Anesthesia Efficacy
A clinical trial assessed the efficacy of this compound in dental procedures, where it was found to provide sufficient analgesia for patients undergoing tooth extractions. Patients reported minimal pain during the procedure, demonstrating this compound's effectiveness as a local anesthetic.
Case Study 2: Mitochondrial Research
In a biochemical study, researchers examined how this compound affects mitochondrial function. The results indicated that this compound significantly inhibits adenine nucleotide translocation, which could have implications for understanding energy metabolism disorders .
Data Tables
Mechanism of Action
The primary mechanism of action of butacaine involves its interaction with sodium ion channels on nerve membranes. By binding to these channels, this compound prevents sodium ions from crossing the ion channels, thereby blocking the conduction of nerve impulses and achieving local anesthesia . This mechanism is similar to other local anesthetics, which also target sodium ion channels to exert their effects.
Comparison with Similar Compounds
Butacaine belongs to the ester class of local anesthetics, alongside procaine, tetracaine, and cocaine. Key comparisons are outlined below:
Structural and Functional Comparison
Key Findings:
Potency and Lipid Solubility :
- This compound’s potency exceeds procaine but is lower than tetracaine and dibucaine. This correlates with lipid solubility: dibucaine > tetracaine > this compound > lidocaine > procaine .
- Higher lipid solubility enhances membrane penetration, prolonging duration and potency .
Membrane Interaction: In phosphatidylcholine monolayers, this compound’s penetration capacity ranks third (after dibucaine and tetracaine), aligning with its nerve-blocking efficacy .
Ion Channel Effects :
- This compound symmetrically blocks potassium (K⁺) exchange in muscle, unlike SKF 525-A, which shows asymmetrical inhibition .
Biological Activity
Butacaine, also known as this compound sulfate, is a local anesthetic that has been widely used in medical applications, particularly for spinal anesthesia. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
This compound exerts its anesthetic effects primarily by stabilizing neuronal membranes and inhibiting the generation and propagation of action potentials in excitable tissues. The compound acts on voltage-gated sodium channels, leading to reduced neuronal excitability. Specifically, it has been shown to:
- Inhibit voltage-gated calcium channels : This action disrupts calcium ion influx, which is crucial for neurotransmitter release and propagation of pain signals .
- Block sodium channels : This prevents depolarization of nerve fibers, effectively blocking pain transmission .
- Interfere with potassium currents : By affecting delayed rectifier potassium currents, this compound alters the repolarization phase of action potentials .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : When administered topically or epidurally, this compound shows low systemic absorption, which prolongs its duration of action .
- Protein Binding : It is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein .
- Metabolism : The drug undergoes hydrolysis via cholinesterase, resulting in inert metabolites that are primarily excreted through urine .
- Half-life : The effective half-life of unencapsulated this compound is approximately 90 minutes; however, encapsulation can extend this to about 400 hours .
Adverse Effects and Toxicity
While this compound is generally considered safe for use as a local anesthetic, it is associated with some adverse effects:
- Common Adverse Effects : These include prolonged anesthesia, tissue necrosis, and neuritis in preclinical studies. The LD50 (lethal dose for 50% of the population) is reported to be 67 mg/kg .
- Hypersensitivity Reactions : As with other local anesthetics, hypersensitivity can occur, necessitating caution during administration .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
- Local Anesthetic Efficacy : In comparative studies against other local anesthetics like procaine and lidocaine, this compound demonstrated superior potency in certain applications. For instance, it achieved a relative activity score of 8.0 compared to procaine's score of 1.0 in exposed dermis tests .
- Oxidation Kinetics : A study investigated the oxidation kinetics of this compound sulfate using chloramine-B as an oxidant in acidic conditions. This research aimed to understand its stability and reactivity in pharmaceutical formulations .
- Combination Therapies : Research has explored the use of this compound in conjunction with phospholipase A2 inhibitors for protective effects against oxidative stress in cellular models. Results indicated that this compound could mitigate some cellular damage caused by oxidative agents like t-BHP (tert-butyl hydroperoxide) .
Data Summary Table
Property | Value/Description |
---|---|
Chemical Structure | C18H30N2O2·1/2·H2SO4 |
Mechanism of Action | Sodium channel blockade; calcium channel inhibition |
Absorption | Low systemic absorption; prolonged effect |
Protein Binding | High (alpha-1-acid glycoprotein) |
Metabolism | Hydrolysis by cholinesterase |
Half-life | 90 minutes (up to 400 hours with encapsulation) |
LD50 | 67 mg/kg |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Butacaine, and how can researchers ensure reproducibility?
this compound (C₁₈H₃₀N₂O₂; CAS 149-16-6) is synthesized via esterification of 4-aminobenzoic acid with 3-(dibutylamino)propanol. To ensure reproducibility, researchers must:
- Document reagent specifications (manufacturer, purity, batch number) and reaction conditions (temperature, solvent, catalyst) .
- Include detailed characterization data (e.g., NMR, HPLC) for novel intermediates and final compounds .
- Publish supplementary materials for multi-step syntheses exceeding five compounds in the main text .
Q. How does this compound’s mechanism of action compare to other amino benzoic acid-derived local anesthetics?
this compound reversibly blocks voltage-gated Na⁺ channels, similar to benzocaine and procaine. Key distinctions include:
- Lipophilicity : The dibutylamino group enhances membrane penetration compared to procaine’s diethylamino group .
- Onset/Duration : Modifications to the aromatic ring (e.g., para-aminobenzoate) and alkyl chain length influence binding kinetics .
- Validate mechanistic differences using electrophysiological assays (e.g., patch-clamp) and molecular docking studies .
Q. What analytical methods are recommended for assessing this compound’s purity and stability in experimental formulations?
- Purity : Use HPLC with UV detection (λ = 260 nm) and compare retention times against USP reference standards .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, followed by LC-MS to identify breakdown products .
- Report purity ≥98% for in vivo studies to minimize confounding effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo models?
Contradictions often arise from differences in bioavailability, metabolism, or experimental design. Strategies include:
- Dose-Response Calibration : Compare EC₅₀ values in isolated nerve preparations with plasma concentrations in animal models .
- Pharmacokinetic Profiling : Measure tissue-specific distribution and metabolite formation (e.g., this compound N-oxide) using mass spectrometry .
- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability in nerve block duration .
Q. What structural modifications to this compound could enhance its therapeutic index, and how should SAR studies be designed?
- Target Modifications : Alter the dibutylamino group (e.g., cyclization) or ester linkage (e.g., bioisosteric replacement) to reduce systemic toxicity .
- Experimental Design :
- Use a factorial design to test substituent effects on potency (IC₅₀) and cytotoxicity (LD₅₀) .
- Validate findings with in silico QSAR models and in vivo efficacy trials .
Q. How can researchers ethically address this compound’s potential teratogenicity in preclinical studies?
- Animal Studies : Follow OECD Guidelines for prenatal developmental toxicity testing, including dose-ranging in pregnant rodents .
- Human Data : Exclude pregnant participants in clinical trials; obtain IRB approval for retrospective analyses of accidental exposures .
Q. Methodological Challenges
Q. What statistical approaches mitigate variability in this compound’s nerve block duration across experimental replicates?
- Apply Bland-Altman analysis to assess measurement agreement between replicates .
- Use multivariate regression to control for confounding factors (e.g., injection depth, tissue vascularity) .
Q. How should researchers design studies to evaluate this compound’s compatibility with adjuvants (e.g., epinephrine)?
- Conduct isothermal microcalorimetry (IMC) to detect physicochemical interactions .
- Compare synergetic effects using fractional inhibitory concentration (FIC) indices in combined formulations .
Q. Data Presentation and Reproducibility
Q. What are the minimum data requirements for publishing this compound-related research?
- Include raw datasets for all dose-response curves and statistical analyses as supplementary materials .
- Provide NMR spectra (¹H/¹³C), HPLC chromatograms, and crystallographic data (if available) .
Q. How can systematic reviews on this compound’s therapeutic applications avoid bias?
- Use PRISMA guidelines and PICO frameworks to define inclusion/exclusion criteria .
- Assess study quality via the Cochrane Risk of Bias Tool, emphasizing randomized controlled trials .
Q. Tables
Property | This compound | Benzocaine |
---|---|---|
Molecular Weight | 306.44 g/mol | 165.19 g/mol |
Mechanism | Na⁺ channel blocker | Na⁺ channel blocker |
Lipophilicity (LogP) | 3.2 | 1.9 |
Clinical Use | Topical anesthesia | Surface anesthesia |
CAS Registry | Compound |
---|---|
149-16-6 | This compound |
149-15-5 | This compound Sulfate |
Properties
IUPAC Name |
3-(dibutylamino)propyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFWVSGBVLEQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045300 | |
Record name | Butacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-16-6 | |
Record name | Butacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | butacaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butacaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84S23CGJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.